molecular formula C35H37N3O7 B3008574 Fmoc-Lys(DEAC)-OH CAS No. 851605-98-6

Fmoc-Lys(DEAC)-OH

Cat. No.: B3008574
CAS No.: 851605-98-6
M. Wt: 611.695
InChI Key: WWMFQHWCBTZYDC-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(DEAC)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS) and bioconjugation. Its structure consists of:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amino group.
  • DEAC (7-diethylaminocoumarin-3-carboxylic acid): A fluorescent tag attached to the ε-amino group via an acid-labile linker (e.g., Mtt or Mmt) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(DEAC)-OH typically involves the following steps:

    Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Conjugation with DEAC: The protected lysine is then conjugated with DEAC. This step involves the activation of the carboxyl group of DEAC using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with the Fmoc-protected lysine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(DEAC)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.

    Substitution Reactions: The ε-amino group of lysine can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: DIC and HOBt in DMF are used for peptide bond formation.

    Substitution: Various electrophiles can be used to functionalize the ε-amino group of lysine.

Major Products

The major products formed from these reactions include peptides with specific sequences and functional groups, which can be used in various research applications.

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys(DEAC)-OH serves as a crucial building block in the synthesis of peptides. Its unique protective group allows for selective deprotection and functionalization, facilitating the incorporation of lysine residues into peptide chains. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it enhances the efficiency and yield of peptide production.

  • Orthogonal Protection : The DEAC group provides stability under various conditions, allowing for the selective removal of protecting groups without affecting other functionalities in the peptide sequence. This property is essential for synthesizing complex peptides with multiple functional groups.

Fluorescence Resonance Energy Transfer (FRET) Assays

This compound is also employed in FRET-based assays, which are vital for studying protein interactions and enzymatic activities. In these assays, this compound can be conjugated with fluorophores and quenchers to create donor-acceptor pairs.

  • FRET Substrates : For instance, studies have demonstrated that Fmoc-Lys(5-Fam), a derivative of this compound, can be utilized to create triple-helical peptide substrates for protease activity assays. The incorporation of this compound allows researchers to monitor protease activity through changes in fluorescence intensity, enabling real-time analysis of enzymatic processes .

Material Science Applications

Recent research has explored the application of this compound in materials science, particularly in the development of hydrogels and nanomaterials. The ability to form hydrogels from Fmoc-protected amino acids opens avenues for creating biomimetic materials with specific mechanical and chemical properties.

  • Hydrogel Formation : Studies have shown that Fmoc-Lys-based hydrogels exhibit unique functional properties, making them suitable for applications in drug delivery systems and tissue engineering . The self-assembly of these hydrogels can be fine-tuned by varying the concentration of this compound, leading to materials with tailored characteristics.

Case Study 1: Peptide Synthesis Optimization

A comparative study investigated the efficiency of various Fmoc-protected amino acids in SPPS. The study found that using this compound resulted in higher yields and purities compared to traditional lysine derivatives. This optimization is crucial for synthesizing therapeutic peptides with consistent quality.

Case Study 2: FRET-Based Protease Activity Assays

In a study utilizing FRET substrates containing Fmoc-Lys(5-Fam), researchers were able to assess the activity of matrix metalloproteinases (MMPs) effectively. The findings highlighted the importance of selecting appropriate fluorophore-quencher pairs to maximize sensitivity and specificity in detecting protease activity .

Mechanism of Action

The mechanism of action of Fmoc-Lys(DEAC)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The DEAC moiety provides fluorescence properties, allowing for the tracking and analysis of the synthesized peptides. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-Lys(DEAC)-OH with structurally related lysine derivatives:

Compound Protecting Group Deprotection Conditions Key Applications References
This compound DEAC (fluorescent) 1.5% TFA Fluorescent probes, cellular tracking
Fmoc-Lys(Boc)-OH Boc (tert-butoxycarbonyl) Strong acid (e.g., 95% TFA) Dendrimers, antimicrobial peptides
Fmoc-Lys(Fmoc)-OH Dual Fmoc 20% piperidine in DMF Dendrimer synthesis, multivalent scaffolds
Fmoc-Lys(Mtt)-OH Mtt (4-methyltrityl) 1–3% TFA Site-specific conjugation (e.g., DEAC, TMR)
Fmoc-Lys(Dde)-OH Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) 2% hydrazine in DMF Orthogonal SPPS, glycopeptides
Fmoc-Lys(ivDde)-OH ivDde (isopropylidene Dde) 2% hydrazine + allyl alcohol Stable under piperidine, used with allyl groups
Fmoc-Lys(octanoyl)-OH Octanoyl (C8 lipid chain) Enzymatic cleavage Lipophilic drug delivery, membrane anchoring
Fmoc-Lys(Pac)-OH Pac (phenylacetyl) Cu(II)/oxime cleavage Insulin analogs, receptor-specific ligands

Key Research Findings

Orthogonal Protection Strategies

  • Mtt vs. Dde : Mtt deprotection (1.5% TFA) is milder than Dde (hydrazine), making it suitable for acid-sensitive compounds .
  • ivDde Stability : ivDde resists piperidine-induced migration, enabling sequential synthesis with allyl-protected residues .

Limitations and Challenges

  • DEAC Limitations : DEAC’s fluorescence is pH-sensitive (quenched below pH 5), restricting use in acidic environments .
  • Boc Deprotection : Harsh TFA conditions may degrade acid-labile peptide sequences .
  • Lipidated Derivatives: Fmoc-Lys(octanoyl)-OH and analogs exhibit poor aqueous solubility, necessitating organic solvents for handling .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Lys(DEAC)-OH in solid-phase peptide synthesis (SPPS)?

this compound is used to introduce a protected lysine residue with a diethylaminoethylcarbamoyl (DEAC) group on the ε-amino side chain. This allows selective modification of lysine during peptide assembly. The Fmoc group on the α-amino terminus is removed under basic conditions (e.g., 20% piperidine/DMF), while the DEAC group remains intact, enabling orthogonal protection strategies. Post-synthesis, the DEAC group can be selectively removed for further functionalization (e.g., bioconjugation) .

Q. What are the recommended storage conditions for this compound?

Store the compound as a powder at -20°C in a desiccator to prevent moisture absorption and degradation. For short-term use (≤1 month), store at 4°C in the dark. Avoid exposure to strong oxidizers or bases, which may cleave the DEAC group prematurely .

Q. How is the purity of this compound validated before use in peptide synthesis?

Analytical techniques include:

  • HPLC : ≥99% purity with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA over 20 min).
  • Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ expected m/z).
  • NMR : Verify absence of impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How does the DEAC group influence peptide solubility and coupling efficiency compared to Boc or Mtt protecting groups?

The DEAC group’s hydrophilic diethylaminoethyl moiety enhances solubility in polar solvents (e.g., DMF, DMSO), improving coupling efficiency in SPPS. Unlike acid-labile groups (e.g., Boc, Mtt), DEAC is stable under trifluoroacetic acid (TFA) cleavage conditions, enabling its retention during global deprotection. This is critical for synthesizing peptides requiring post-assembly modifications (e.g., PEGylation) .

Q. What experimental strategies can resolve low yield during DEAC deprotection in branched peptides?

Low yield may arise from incomplete removal of the DEAC group. Optimize deprotection using:

  • Pd(0)-mediated cleavage : For Alloc-like groups, apply Pd(PPh₃)₄ with scavengers (e.g., morpholine) in anhydrous DCM .
  • Kinetic monitoring : Use LC-MS to track deprotection progress and adjust reaction time/temperature.
  • Orthogonal protection : Pair DEAC with photolabile (e.g., NVOC) or enzymatically cleavable groups to avoid side reactions .

Q. How can this compound be applied in studying post-translational modifications (PTMs)?

DEAC-modified lysine residues can mimic acylated PTMs (e.g., succinylation, malonylation). After peptide synthesis, enzymatically or chemically remove DEAC to expose the ε-amino group for site-specific PTM installation (e.g., using NHS esters of malonyl-CoA analogs). This enables controlled studies of PTM effects on protein-protein interactions .

Q. What analytical challenges arise when characterizing DEAC-containing peptides, and how are they addressed?

Challenges include:

  • MS detection : DEAC’s polarity may reduce ionization efficiency. Use matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced signal.
  • Chromatographic tailing : Optimize HPLC gradients with ion-pairing agents (e.g., 0.1% heptafluorobutyric acid).
  • Side-chain degradation : Avoid prolonged exposure to UV light or strong acids during analysis .

Q. Methodological Considerations Table

Aspect Recommendation References
Synthesis Use Fmoc-SPPS with HATU/DIPEA activation in DMF.
Deprotection Retain DEAC during TFA cleavage; remove via Pd(0).
Storage -20°C, desiccated, away from light.
Analytical Validation HPLC (≥99%), MS (MW confirmation), NMR (purity).

Properties

IUPAC Name

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMFQHWCBTZYDC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.